![molecular formula C16H11ClO3 B2886088 4-(Chloromethyl)-6-hydroxy-7-phenylchromen-2-one CAS No. 845666-68-4](/img/structure/B2886088.png)
4-(Chloromethyl)-6-hydroxy-7-phenylchromen-2-one
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Overview
Description
Compounds like “4-(Chloromethyl)-6-hydroxy-7-phenylchromen-2-one” belong to a class of organic compounds known as chromenones, which are characterized by a chromen-2-one moiety . They often exhibit various biological activities and are used in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like chloromethylation . Chloromethylation is a chemical reaction where an aromatic ring reacts with formaldehyde and hydrogen chloride to form chloromethyl arenes .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve nucleophilic reactions and chloromethylation . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .Scientific Research Applications
Optical Applications
A novel application in the field of optics is highlighted by the synthesis and investigation of chalcone derivative compounds, including structures similar to 4-(Chloromethyl)-6-hydroxy-7-phenylchromen-2-one. These compounds exhibit third-order nonlinear optical properties and have potential applications in optical devices like optical limiters due to their ability to switch between saturable absorption (SA) and reverse saturable absorption (RSA) with varying laser intensities (Rahulan et al., 2014).
Chemical Applications
In the realm of chemistry, the compound's derivatives have been explored for their potential in catalysis and as intermediates in the synthesis of various chemical entities. For instance, palladium-catalyzed enantioselective addition of diarylphosphines to benzoquinones demonstrates the utility of phenyl (2,4,6-trimethylphenyl)phosphine derivatives in asymmetric synthesis, offering a pathway to produce phosphines and derivatives with high enantiomeric purity (Huang et al., 2014).
Biological Applications
On the biological front, 4-(Chloromethyl)-6-hydroxy-7-phenylchromen-2-one linked to triazole moieties has shown promising cytotoxic activity against various cancer cell lines. This underscores the potential of such compounds in developing new therapeutic agents targeting cancer. Specifically, certain derivatives exhibited significant antitumor activity, surpassing that of the positive control drug, 5-fluorouracil (Liu et al., 2017).
Photophysical Properties
The study of cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines, akin to the chemical structure of 4-(Chloromethyl)-6-hydroxy-7-phenylchromen-2-one, reveals insights into the photophysical properties and redox behavior of these complexes. These properties are crucial for applications in light-emitting devices and sensors (Neve et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal activity . Therefore, it’s plausible that this compound could also target fungal cells or specific enzymes within these cells.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of binding and causing changes in the target’s function
Biochemical Pathways
Considering its potential antifungal activity , it might interfere with essential biochemical pathways in fungi, such as cell wall synthesis or ergosterol biosynthesis
Result of Action
Given its potential antifungal activity , it might inhibit the growth of fungi, leading to their death
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-6-hydroxy-7-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c17-9-11-6-16(19)20-15-8-12(14(18)7-13(11)15)10-4-2-1-3-5-10/h1-8,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYMHGZVZGWYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-6-hydroxy-7-phenylchromen-2-one |
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